N-Boc-(+/-)-顺式-5-甲酰基环戊-2-烯基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

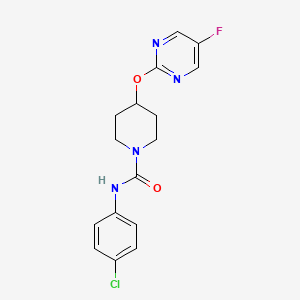

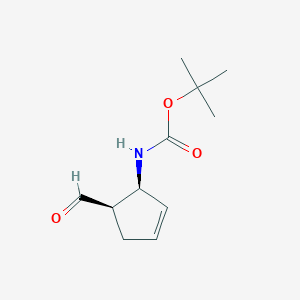

“N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine” is a compound that involves a tert-butoxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A variety of methods have been developed for the N-Boc protection of amines, including the use of catalysts and solvent-free conditions .Molecular Structure Analysis

The Boc group in the compound contributes to its molecular structure. The Boc-N bond lengths are longer than in Boc-alanine and Boc-distances and bond angles deviate significantly from the normal tetrahedral values, indicating strong Boc/Boc electronic and steric interactions .Chemical Reactions Analysis

Boc-protected amines are unreactive to most bases and nucleophiles . This allows for certain subsequent transformations to occur that would be incompatible with the amine functional group . The Boc group can later be removed from the amine using moderately strong acids .科学研究应用

蛋白质组学研究

“N-Boc-L-哌啶酸”是一种有用的 Boc 保护的哌啶酸,可用于调节离子通道活性的蛋白质组学研究 .

苯胺的合成

“叔丁基氨基甲酸酯”用于钯催化的 N-Boc 保护苯胺的合成 .

吡咯的合成

“叔丁基氨基甲酸酯”也用于合成在 C-3 位置用酯或酮基团官能化的四取代吡咯 .

N-杂环的合成

头孢托沙的合成

“叔丁基-N-(2-{[({1-甲基-5-[(三苯甲基)氨基]-1H-吡唑-4-基}氨基)羰基]氨基}乙基)氨基甲酸酯”是合成头孢托沙(一种第五代头孢菌素类抗生素)的重要中间体 .

β-葡聚糖多糖类似物的合成

作用机制

Target of Action

The compound is a derivative of the boc-protected amines, which are commonly used in organic synthesis .

Mode of Action

The compound’s mode of action is primarily through its role as a Boc-protected amine. The Boc protecting group shields amines as less reactive carbamates in organic synthesis, and is deprotected with acid . The Boc group is resistant to basic hydrolysis, many nucleophiles, as well as catalytic hydrogenation . The fact that it can be removed with mild acid makes it orthogonal to other key protecting groups .

Biochemical Pathways

Boc-protected amines are key tools for heterocycle and peptide synthesis . In solid-phase peptide synthesis (SPPS), Boc protection is used as a protecting group for alpha-amino groups and amino acids lysine, tryptophan, and histidine .

Pharmacokinetics

The boc group’s stability towards most nucleophiles and bases suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the protection of amines, making them less reactive and more stable for further reactions in organic synthesis . This protection is crucial in the synthesis of complex molecules, particularly in peptide chemistry .

Action Environment

The action of N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine is influenced by the pH of the environment. The Boc group is stable towards basic conditions but can be removed with mild acid . Therefore, the compound’s action, efficacy, and stability can be influenced by the acidity or basicity of the environment.

安全和危害

Safety data sheets for similar Boc-protected compounds suggest that they can cause skin and eye irritation, and may be harmful if swallowed . They may also cause respiratory irritation . It’s important to handle these compounds with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

未来方向

The use of Boc-protected amines in organic synthesis continues to be a significant area of research. Future directions could include the development of more efficient and sustainable methods for N-Boc protection and deprotection . The use of Boc-protected amines in the synthesis of complex polyfunctional molecules and in peptide chemistry is also an important area of ongoing research .

属性

IUPAC Name |

tert-butyl N-[(1S,5R)-5-formylcyclopent-2-en-1-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h4,6-9H,5H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWCPSQTLJYIBQ-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C=CCC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C=CC[C@H]1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2477571.png)

![1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2477574.png)

![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2477575.png)

![Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B2477576.png)

![2-[(2-Ethylpiperidino)sulfonyl]aniline](/img/structure/B2477582.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2477585.png)

![N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B2477586.png)

![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)